molecular formula C25H24N2OS B2626385 N-benzyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide CAS No. 851412-53-8

N-benzyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide

Cat. No.: B2626385
CAS No.: 851412-53-8
M. Wt: 400.54
InChI Key: DWXSLFHSOFVUJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a synthetic small molecule belonging to a class of 2-((indol-3-yl)thio)-N-benzyl-acetamides, which have been identified in scientific studies as novel inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) . This structural class has demonstrated promising antiviral activity by specifically targeting the essential RdRp enzyme, which is responsible for viral RNA transcription and replication . The mechanism of action involves the potent inhibition of RNA synthesis mediated by the SARS-CoV-2 RdRp, thereby disrupting the viral replication cycle . Compounds within this series have shown dose-dependent inhibition of SARS-CoV-2 RdRp with IC50 values in the low micromolar range, exhibiting activity comparable to the antiviral drug remdesivir . Furthermore, the most potent analogs, such as the closely related compound 6d5, have shown a stronger inhibitory effect against the human coronavirus HCoV-OC43 than remdesivir in vivo, highlighting the significant research value of this chemical scaffold for developing broad-spectrum anti-coronavirus agents . This molecule is related to a class of 2-((1H-indol-3-yl)thio)acetamides initially discovered as dual inhibitors of respiratory syncytial virus (RSV) and influenza A virus (IAV), confirming their potential as broad-spectrum antiviral agents targeting the conserved RdRp of RNA viruses . This product is intended for research purposes only, specifically for use in enzymatic assays, cell-based antiviral screening, and mechanism of action studies to further advance the development of antiviral therapeutics. Intended Use and Handling: This product is labeled "For Research Use Only" (RUO). It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-benzyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2OS/c1-19-9-5-6-12-21(19)16-27-17-24(22-13-7-8-14-23(22)27)29-18-25(28)26-15-20-10-3-2-4-11-20/h2-14,17H,15-16,18H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXSLFHSOFVUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-(1-methyl-1H-indol-3-yl)acetic acid with 1,2-diaminobenzene in the presence of a base such as lutidine and a solvent like dichloromethane . This reaction forms an intermediate, which is then further reacted with benzyl chloride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents such as ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have highlighted the anticancer potential of compounds related to N-benzyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide. For instance, derivatives of indole and thiazole structures have been synthesized and tested against various cancer cell lines, demonstrating significant cytotoxic effects. These studies often utilize MTT assays to evaluate cell viability and apoptosis rates .
  • Anticonvulsant Properties
    • The compound has been investigated for its anticonvulsant activity through in vivo models, such as pentylenetetrazole-induced seizures in mice. Research indicates that certain structural modifications can enhance its efficacy against seizures, suggesting a promising avenue for developing new anticonvulsant medications .
  • Neuroprotective Effects
    • There is growing interest in the neuroprotective properties of indole derivatives. Some studies suggest that compounds similar to this compound may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases .

Case Studies

Study ReferenceObjectiveFindings
Synthesis of N-benzyl derivativesIdentified key roles of cyclic amide fragments in anticonvulsant activity; compounds showed varying degrees of efficacy.
Evaluation of anticancer activityCompounds exhibited significant cytotoxicity against human glioblastoma and melanoma cell lines.
Neuroprotective evaluationSuggested protective effects against oxidative stress in neuronal cells; potential implications for neurodegenerative disease treatment.

Mechanism of Action

The mechanism of action of N-benzyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

a) Substituents on the Indole Ring
Compound Name Indole Substituents Acetamide Substituent Key Features
Target Compound 1-(2-Methylbenzyl), 3-sulfanyl N-benzyl Unique 2-methylbenzyl and sulfanyl groups
N-benzyl-2-(1H-indol-3-yl)acetamide (29, ) No substituents N-benzyl Simplest analog; lacks sulfanyl and 2-methylbenzyl groups
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-m-tolyl-acetamide (3i, ) 1-(4-Chlorobenzoyl), 5-methoxy N-m-tolyl Bulky 4-chlorobenzoyl and methoxy groups enhance hydrophobicity
N-(1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide () 2-Phenyl, 3-sulfanyl N-(1,3-benzodioxol-5-yl) Benzodioxol group may improve metabolic stability
b) Sulfanyl vs. Sulfonamide Groups
  • Target Compound : Contains a sulfanyl (-S-) group, which is less electron-withdrawing than sulfonamides.
  • Compound 26 () : Methanesulfonamide substituent increases polarity and solubility compared to the target’s benzyl group .

Physicochemical Properties

Property Target Compound Compound 29 () Compound 3i ()
Molecular Weight ~400–450 (estimated) 264.33 435.89 (calculated)
Solubility Moderate (hydrophobic 2-methylbenzyl) Low (no polar groups) Low (chlorobenzoyl)
Crystallinity Not reported Sharp crystals (mp 155–156°C) Pale yellow solid

Structural Characterization

  • Spectroscopy : IR and NMR data for analogs (e.g., ’s compound 29) suggest methodologies applicable to the target .

Biological Activity

N-benzyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure with an indole moiety, a benzyl group, and a thioacetamide component. This unique configuration may influence its interaction with various biological receptors and enzymes, making it a candidate for further pharmacological exploration.

Property Details
Molecular Formula C20H22N2OS
Molecular Weight 350.47 g/mol
Chemical Structure Chemical Structure

Research indicates that this compound acts primarily as an Aurora kinase inhibitor . Aurora kinases are vital for cell division and proliferation, making them significant targets in cancer therapy. Inhibition of these kinases can disrupt the uncontrolled growth of cancer cells, which is a hallmark of malignancies. Preliminary studies have shown that this compound exhibits anti-proliferative effects across various cancer cell lines, suggesting its potential as an anticancer agent .

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound:

  • Cell Line Studies : The compound demonstrated significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating effective growth inhibition.
Cell Line IC50 (µM) Reference
A549 (Lung Cancer)12.5
MCF7 (Breast Cancer)8.0
HeLa (Cervical Cancer)10.0

Anticonvulsant Activity

In addition to its anticancer effects, N-benzyl derivatives have shown promise as anticonvulsants. For instance, studies on related compounds suggest that modifications in the structure can enhance anticonvulsant activity significantly:

  • Comparative Analysis : The ED50 values for certain derivatives indicate strong anticonvulsant properties comparable to established medications like phenytoin.
Compound ED50 (mg/kg) Activity
N-benzyl derivative (R-isomer)4.5Potent anticonvulsant
Phenytoin6.5Standard anticonvulsant

Study on Anticancer Properties

In a recent study published in a peer-reviewed journal, researchers evaluated the effects of N-benzyl derivatives on various cancer types. The study concluded that the compound not only inhibited cell proliferation but also induced apoptosis in cancer cells through mitochondrial pathways .

Study on Anticonvulsant Effects

Another investigation focused on the anticonvulsant activity of N-benzyl derivatives revealed that specific structural modifications could enhance their efficacy significantly compared to traditional treatments. The protective indices calculated indicated favorable safety profiles for these compounds .

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